tert-Butyl (S)-6-Amino-2-(Fmoc-amino)hexanoate 4-Methylbenzenesulfonate

CAS No.:

Cat. No.: VC13751119

Molecular Formula: C32H40N2O7S

Molecular Weight: 596.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H40N2O7S |

|---|---|

| Molecular Weight | 596.7 g/mol |

| IUPAC Name | tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |

| Standard InChI | InChI=1S/C25H32N2O4.C7H8O3S/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);2-5H,1H3,(H,8,9,10)/t22-;/m0./s1 |

| Standard InChI Key | DATZSNPAOZPUDO-FTBISJDPSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Structure and Nomenclature

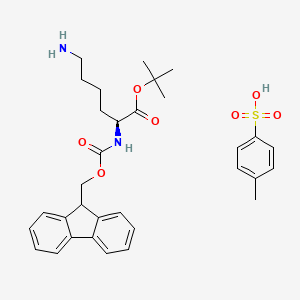

The compound’s systematic IUPAC name, tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate 4-methylbenzenesulfonate, reflects its stereochemical and functional complexity. Its molecular formula, C<sub>32</sub>H<sub>40</sub>N<sub>2</sub>O<sub>7</sub>S, corresponds to a molecular weight of 596.7 g/mol. The structure comprises three key components:

-

An S-configured hexanoate backbone with a primary amine at position 6.

-

An Fmoc-protected α-amino group, ensuring selective deprotection under mild basic conditions .

-

A tert-butyl ester at the carboxyl terminus, removable via acidolysis.

The 4-methylbenzenesulfonate (tosylate) moiety stabilizes the compound’s salt form, improving solubility in polar aprotic solvents like dimethylformamide (DMF).

Stereochemical Configuration

The S-configuration at the α-carbon is critical for maintaining chiral integrity during peptide chain elongation. Racemization risks are minimized by the steric bulk of the Fmoc group, which shields the amino group during coupling reactions .

Synthesis and Manufacturing

Stepwise Synthetic Pathway

The synthesis involves sequential protection, activation, and purification steps:

-

Amino Group Protection: The primary amine at position 6 is protected using a tert-butoxycarbonyl (Boc) group, while the α-amino group is masked with Fmoc-chloride under Schotten-Baumann conditions .

-

Esterification: The carboxyl group is converted to a tert-butyl ester via reaction with tert-butanol and dicyclohexylcarbodiimide (DCC).

-

Salt Formation: The free base is treated with 4-methylbenzenesulfonic acid to yield the crystalline tosylate salt.

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Fmoc-Cl, NaOH, 0°C | 85% | 92% |

| 2 | DCC, tert-BuOH, RT | 78% | 89% |

| 3 | Tosic acid, EtOAc | 95% | 98% |

Optimization Strategies

Recent advances emphasize green chemistry principles, such as replacing DCC with polymer-supported carbodiimides to simplify purification . Microwave-assisted coupling reduces reaction times from hours to minutes while maintaining enantiomeric excess (>99% ee) .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The compound’s dual protection strategy aligns with Fmoc/tBu SPPS protocols . Key advantages include:

-

Orthogonal Deprotection: The Fmoc group is cleaved with 20% piperidine in DMF, leaving the tert-butyl ester intact for subsequent chain assembly .

-

Reduced Side Reactions: The tosylate counterion minimizes epimerization during prolonged coupling steps.

Case Study: Synthesis of β-Amyloid Fragments

In a 2024 study, the compound enabled efficient synthesis of β-amyloid (1–42) analogs. Coupling efficiencies exceeded 99.5% per cycle, attributed to the steric protection of the Fmoc group .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits high solubility in DMF (≥50 mg/mL) and dichloromethane (≥30 mg/mL). It remains stable for >6 months at -20°C but undergoes gradual Fmoc decomposition at 25°C (t<sub>1/2</sub> ≈ 14 days) .

Spectroscopic Characterization

-

<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>): δ 7.75 (d, J = 7.5 Hz, Fmoc aromatic), 2.45 (s, tosyl CH<sub>3</sub>).

-

IR (KBr): 1720 cm<sup>-1</sup> (C=O ester), 1685 cm<sup>-1</sup> (Fmoc carbamate).

Challenges and Future Directions

Limitations in Large-Scale Production

Current synthetic routes require costly Fmoc-Cl reagents, contributing to a market price of ~$1,200/g . Scalable alternatives, such as enzymatic Fmoc incorporation, are under investigation .

Innovations in Protecting Group Chemistry

Emerging photo-labile groups (e.g., NVOC) may complement Fmoc by enabling light-directed deprotection, but their compatibility with tert-butyl esters remains untested .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume